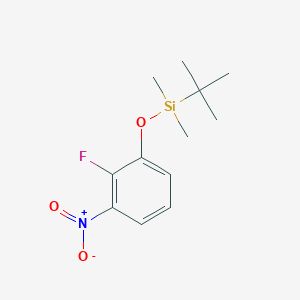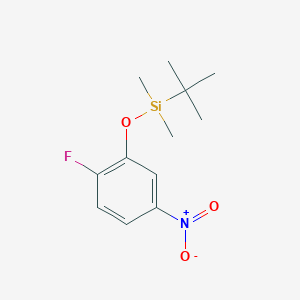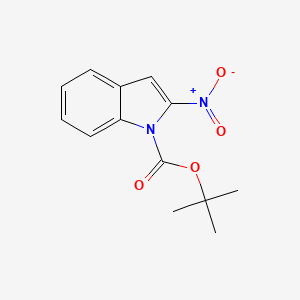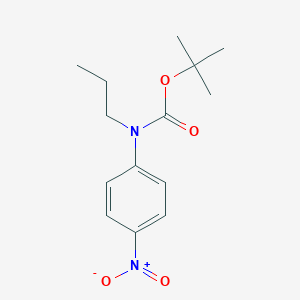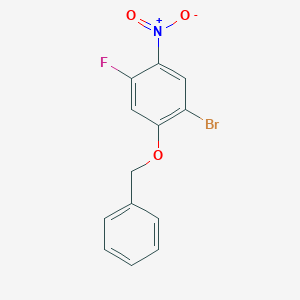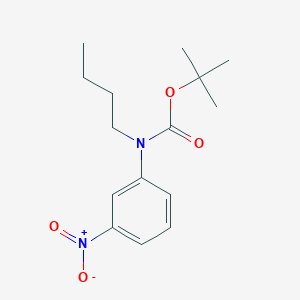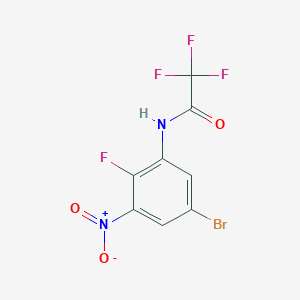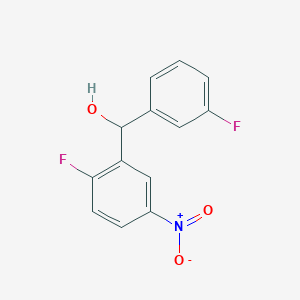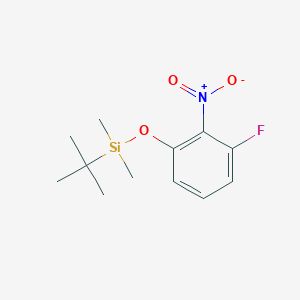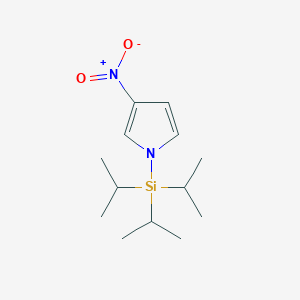
3-Nitro-1-(triisopropylsilyl)-1H-pyrrole
説明
3-Nitro-1-(triisopropylsilyl)-1H-pyrrole is a specialized organic compound featuring a nitro group attached to a pyrrole ring, which is further substituted with a triisopropylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole typically involves the nitration of a triisopropylsilyl-protected pyrrole. One common method includes the following steps:
Protection of Pyrrole: The pyrrole ring is first protected by introducing a triisopropylsilyl group. This is usually achieved by reacting pyrrole with triisopropylsilyl chloride in the presence of a base such as triethylamine.
Nitration: The protected pyrrole is then subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the above laboratory-scale reactions for higher yields and purity. This might include continuous flow nitration processes and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The triisopropylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the triisopropylsilyl group.
Major Products:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Pyrrole derivatives with various substituents replacing the triisopropylsilyl group.
科学的研究の応用
3-Nitro-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials, including polymers and electronic materials.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism by which 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific application:
In Organic Synthesis: The nitro group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring in various chemical reactions.
In Biological Systems: If used in drug development, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.
類似化合物との比較
3-Nitro-1H-pyrrole: Lacks the triisopropylsilyl group, making it less sterically hindered and more reactive in certain chemical reactions.
1-(Triisopropylsilyl)-1H-pyrrole: Lacks the nitro group, resulting in different electronic properties and reactivity.
Uniqueness: 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole is unique due to the combination of the electron-withdrawing nitro group and the bulky triisopropylsilyl group. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis and materials science.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
特性
IUPAC Name |
(3-nitropyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2Si/c1-10(2)18(11(3)4,12(5)6)14-8-7-13(9-14)15(16)17/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWETYTUVISTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522005 | |
| Record name | 3-Nitro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-39-5 | |
| Record name | 3-Nitro-1-[tris(1-methylethyl)silyl]-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87630-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


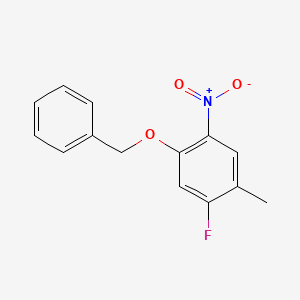
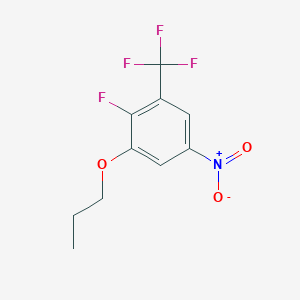
![Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B8030914.png)
![1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)
